Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate
CAS No.: 1234616-14-8
Cat. No.: VC0090555
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234616-14-8 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 |
| IUPAC Name | ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | AVYQUJPXOZPFCU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2=C1N=CC=C2 |
Introduction
Chemical Structure and Identification
Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate is characterized by a fused ring system consisting of a pyrazole and pyridine, with an ethyl carboxylate group at the 3-position. This structural arrangement contributes to its chemical versatility and pharmaceutical relevance.
Chemical Identifiers
The compound is precisely identified through various chemical nomenclature systems and identifiers, which are essential for scientific communication and database referencing.
| Parameter | Value |
|---|---|
| CAS Number | 1234616-14-8 |
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
| InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12) |
| InChIKey | AVYQUJPXOZPFCU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2=C1N=CC=C2 |
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate is crucial for its handling, storage, and application in research and industrial settings.
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Boiling Point | 369 °C at 760 mmHg |
| Density | 1.34 g/cm³ |
| Flash Point | 176.971 °C |
| Solubility | Not specified in available data |
These physical properties influence the compound's behavior in chemical reactions and formulations, making them essential parameters for researchers and manufacturers working with this compound.
Synthesis Methods
The synthesis of Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate has been accomplished through several methodologies, each with specific advantages and applications.
Patent Synthesis Approach
A notable synthesis method was described in the Chinese patent CN102911174A, which details an efficient approach to preparing Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate and its 6-bromo derivative. This method employs an intermediate (designated as compound V) and sodium nitrite as key reagents under acidic conditions.
The synthetic process involves:
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Reaction of compound V with sodium nitrite in a molar ratio of 1.0:1.0 to 1.0:2.0
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Temperature control between -5°C and 0°C
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Use of dilute sulfuric acid or dilute hydrochloric acid as the reaction medium
This method offers several advantages:
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Mild reaction conditions
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Operational simplicity
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Straightforward post-processing
Modern Synthetic Approaches
Recent research has developed more sophisticated methodologies for synthesizing pyrazolo[4,3-b]pyridines, including Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate. One particularly efficient method utilizes readily available 2-chloro-3-nitropyridines as starting materials.
This approach involves:
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A sequence of SNAr (nucleophilic aromatic substitution) reactions
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Modified Japp–Klingemann reactions
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One-pot procedures combining azo-coupling, deacylation, and pyrazole ring annulation
Researchers observed an interesting C-N migration of the acetyl group during these syntheses and have proposed mechanistic explanations based on isolated intermediates and NMR studies. These modern methods provide operational simplicity while increasing efficiency, making them valuable for both research and industrial applications.
Applications in Research and Development
Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate has found various applications, particularly in pharmaceutical research and development.
Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of various kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. By inhibiting specific kinases, researchers aim to develop targeted therapies with potentially fewer side effects than traditional treatments.
The versatile structure of Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate allows for modifications at various positions, enabling the creation of diverse derivatives with potentially different selectivity profiles against kinase targets.
Organic Synthesis Applications
Beyond pharmaceutical applications, Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate serves as a valuable building block in organic synthesis. Its heterocyclic structure, containing multiple reactive sites, makes it useful for creating complex molecules through various transformations.
The compound's reactivity profile includes:
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Opportunities for functionalization at the pyrazole N-H position
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Potential for substitution reactions on the pyridine ring
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Modifications of the ester functionality
These characteristics enhance its utility as a versatile scaffold in the development of novel compounds for diverse applications.
| Hazard Category | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305 P351 P338 |
These hazard statements indicate that the compound is:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
The precautionary statements recommend:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Recent Research Developments
Scientific interest in pyrazolopyridine derivatives, including Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate, continues to grow, leading to new insights and applications.
Synthesis Innovations
Recent advancements in synthetic methodologies have focused on developing more efficient routes to pyrazolo[4,3-b]pyridines. These innovations include:
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Development of milder nucleophilic bases like DABCO and secondary amines to avoid side reactions
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Optimization of reaction conditions to improve yields and selectivity
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Implementation of one-pot procedures to reduce the number of isolation and purification steps
These methodological improvements have made Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate and related compounds more accessible to researchers, potentially accelerating discovery in related fields.
Mechanistic Studies
Understanding the reaction mechanisms involved in the synthesis of pyrazolo[4,3-b]pyridines has been a focus of recent research. Studies have shown that the intramolecular nucleophilic substitution of the nitro group (SNAr) with anions of hydrazones plays a crucial role in forming the pyrazole ring.
Researchers have also investigated an unusual rearrangement involving C-N migration of acetyl groups during synthesis. This mechanistic insight has been supported by isolating reaction intermediates and performing detailed NMR experiments, contributing to a deeper understanding of heterocyclic chemistry.
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